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molecular formula C8H9BrO2S2 B8696593 4-Bromo-1-(methanesulfonyl)-2-(methylsulfanyl)benzene CAS No. 648906-23-4

4-Bromo-1-(methanesulfonyl)-2-(methylsulfanyl)benzene

Cat. No. B8696593
M. Wt: 281.2 g/mol
InChI Key: FDPKNIMPZNOEIH-UHFFFAOYSA-N
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Patent
US07585977B2

Procedure details

Dissolve 4-bromo-2-fluoro-1-methanesulfonyl-benzene (340 mg, 1.34 mmol) into DMF (8 mL) and treat with sodium thiomethoxide (103 mg, 9.8 mmol). Stir at room temperature for 2 days. Add water (10 mL) and CH2Cl2 (20 mL). Separate the layers and wash the organic layer with aqueous lithium chloride (10%), then dry (magnesium sulfate) and evaporate in vacuo. Chromatograph the residue on a SiO2 column eluting with EtOAc (20%) in hexane to give 286 mg (76%) of the title compound.
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:11])(=[O:10])=[O:9])=[C:4](F)[CH:3]=1.CN(C=O)C.[CH3:18][S-:19].[Na+].O>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:11])(=[O:10])=[O:9])=[C:4]([S:19][CH3:18])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)C)F
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
103 mg
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separate the layers
WASH
Type
WASH
Details
wash the organic layer with aqueous lithium chloride (10%)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
WASH
Type
WASH
Details
Chromatograph the residue on a SiO2 column eluting with EtOAc (20%) in hexane

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)C)SC
Measurements
Type Value Analysis
AMOUNT: MASS 286 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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